methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Catalog No.
S1483034
CAS No.
6082-22-0
M.F
C9H17NO6
M. Wt
235.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-acetamido-2-deoxy-alpha-D-galactopyranosi...

CAS Number

6082-22-0

Product Name

methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1

InChI Key

ZEVOCXOZYFLVKN-ZEBDFXRSSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O

Synonyms

Methyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside;

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O

Synthesis and Chemical Properties:

alpha-Methyl-N-acetyl-D-galactosamine (α-Me-GalNAc) is a synthetic carbohydrate molecule derived from the natural sugar galactose. It is structurally similar to N-acetylgalactosamine (GalNAc), a sugar found in various glycoproteins and glycolipids throughout the body. Researchers can synthesize α-Me-GalNAc in the laboratory using various chemical methods []. Understanding the chemical properties of α-Me-GalNAc, such as its stability and solubility, is crucial for its application in different scientific research settings [].

Lectin Binding Studies:

Lectins are proteins that bind specifically to carbohydrates. Researchers have employed α-Me-GalNAc to study lectin-carbohydrate interactions. Due to its structural similarity to GalNAc, α-Me-GalNAc can bind to lectins specific for GalNAc. This binding can be used to investigate the binding specificities and affinities of different lectins, aiding in the development of new diagnostic tools and therapeutic agents [, ].

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a carbohydrate derivative that belongs to the class of N-acetyl-alpha-D-galactosaminides. Its molecular formula is C11H21NO5, and it features a methyl substituent at the anomeric position. This compound is characterized by its structural configuration, which includes an acetamido group and a deoxy sugar moiety, making it an important building block in glycoscience and biochemistry .

Typical of carbohydrates, including:

  • Glycosylation Reactions: It can act as a glycosyl donor in the synthesis of oligosaccharides.
  • Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release free sugars and acetamide.
  • Sialylation: It serves as a substrate for sialyltransferases, which add sialic acid residues to glycan structures, enhancing the complexity of carbohydrate chains .

This compound exhibits several biological activities:

  • Substrate for Enzymes: Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is utilized as a substrate for various glycosidases and sialyltransferases, facilitating studies on enzyme kinetics and mechanisms.
  • Cell Recognition: It plays a role in cell-cell recognition processes due to its structural similarity to naturally occurring glycoproteins and glycolipids involved in cell signaling and adhesion .
  • Antimicrobial Activity: Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to confirm these effects .

Several methods have been developed for synthesizing methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside:

  • Chemical Synthesis:
    • Starting from D-galactose or its derivatives, the compound can be synthesized through a series of protection and deprotection steps, followed by acetylation and methylation.
    • Specific reagents such as acetic anhydride and methyl iodide are commonly used in these reactions.
  • Enzymatic Synthesis:
    • Enzymatic methods involving glycosyltransferases can be employed to achieve regioselective modifications, providing a more environmentally friendly approach compared to traditional chemical synthesis.
  • Total Synthesis:
    • Advanced synthetic routes may involve multi-step total synthesis approaches that allow for the incorporation of various functional groups to create analogs with enhanced properties .

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside has several applications across different fields:

  • Biochemical Research: It is widely used as a substrate in studies involving glycosidases and sialyltransferases.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, especially in targeting microbial infections or modulating immune responses.
  • Glycobiology: The compound serves as an important tool for understanding carbohydrate-protein interactions and their implications in biological systems .

Interaction studies involving methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside focus on its role as a substrate for various enzymes. These studies help elucidate the mechanisms of enzyme action, substrate specificity, and the kinetics of glycosylation reactions. Additionally, research into its interactions with lectins and other carbohydrate-binding proteins provides insights into cell recognition processes and potential therapeutic targets.

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is structurally similar to several other compounds within the realm of carbohydrates. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranosideSimilar acetamido group; differs in sugar backbone (glucose)Used primarily in glucosidase studies
Methyl 2-(acetylamino)-2-deoxy-alpha-D-mannopyranosideContains mannose instead of galactoseImportant for studying mannosidase activity
Methyl 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranosideFluorescent tag enhances detection sensitivityUseful in enzyme activity assays

The uniqueness of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside lies in its specific structural configuration that allows it to interact uniquely with certain enzymes and receptors, particularly those involved in galactose metabolism and recognition .

XLogP3

-2.1

Dates

Modify: 2023-09-17

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